2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one
Description
Historical Context of Piperidine Derivatives in Organic Chemistry
Piperidine, a six-membered heterocyclic amine with the formula $$ (\text{CH}2)5\text{NH} $$, has been a cornerstone of organic synthesis since its isolation from black pepper alkaloids in the 19th century. The hydrogenation of pyridine to piperidine, first reported in 1852, laid the groundwork for industrial-scale production. By the mid-20th century, piperidine derivatives became pivotal in pharmaceuticals, exemplified by their role in antipsychotics (e.g., haloperidol), opioids (e.g., fentanyl), and antihistamines.
The synthesis of 2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one builds on methodologies developed for piperidine-functionalized compounds. For instance, reductive amination and multicomponent reactions (MCRs) using immobilized lipases or transition-metal catalysts have enabled precise functionalization of the piperidine ring. These advances reflect the evolution from classical condensation reactions (e.g., Guareschi imide synthesis) to modern biocatalytic approaches.
Table 1: Key milestones in piperidine derivative synthesis
Structural Classification Within Aromatic Ketone Family
2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one belongs to the aromatic ketone class, defined by a carbonyl group ($$ \text{C=O} $$) bonded to at least one aryl or heteroaryl moiety. Its structure features:
- A piperidine ring (heterocyclic amine) at position 1 of the ethanone backbone
- A 3-methylphenylamino group (aromatic amine) at position 2
This dual functionality classifies it as a mixed aromatic ketone, combining aliphatic (piperidine) and aromatic (3-methylphenyl) components. The compound’s SMILES notation ($$ \text{O=C(N1CCCCC1)CNC2=CC=CC(C)=C2} $$) highlights the connectivity: the ketone bridges the piperidine’s nitrogen and the aniline’s amine.
Table 2: Structural comparison with related aromatic ketones
| Compound | Aryl Group | Heterocycle | Molecular Formula |
|---|---|---|---|
| Acetophenone | Phenyl | None | $$ \text{C}8\text{H}8\text{O} $$ |
| 2-Piperidinylacetophenone | Phenyl | Piperidine | $$ \text{C}{13}\text{H}{17}\text{NO} $$ |
| Target compound | 3-Methylphenyl | Piperidine | $$ \text{C}{14}\text{H}{20}\text{N}_2\text{O} $$ |
The $$ \text{LogP} $$ value of 2.97 indicates moderate lipophilicity, suggesting balanced membrane permeability and solubility—a trait advantageous for central nervous system (CNS) drug candidates.
Significance in Heterocyclic Compound Research
Piperidine-aromatic ketone hybrids like 2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one are prized for their dual pharmacophoric potential. The piperidine ring’s conformational flexibility allows interactions with enzymatic pockets, while the aromatic ketone moiety enables π-π stacking and hydrogen bonding. Recent studies highlight such compounds in:
- Monoamine oxidase (MAO) inhibition : Piperidine derivatives exhibit selectivity for MAO-B, a target in neurodegenerative diseases.
- Antimicrobial agents : Structural analogs show activity against Gram-positive bacteria via membrane disruption.
- Catalysis : Piperidine-ketone complexes serve as ligands in asymmetric synthesis.
Table 3: Applications of piperidine-aromatic ketone hybrids
The compound’s synthetic versatility is further evidenced by its role in multicomponent reactions (MCRs). For example, immobilized Candida antarctica lipase B (CALB) catalyzes its formation from benzaldehyde, aniline, and acetoacetate esters with >90% yield. This biocatalytic approach aligns with green chemistry principles, minimizing waste and energy input.
Properties
IUPAC Name |
2-(3-methylanilino)-1-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12-6-5-7-13(10-12)15-11-14(17)16-8-3-2-4-9-16/h5-7,10,15H,2-4,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPSDXDQRHULBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Formation via Nucleophilic Substitution
- Starting materials: A suitable acyl chloride or activated ester derived from ethanoic acid.
- Step 1: React the acyl chloride with 3-methylphenylamine in an inert solvent like dichloromethane or tetrahydrofuran (THF), in the presence of a base such as triethylamine or pyridine, to form the corresponding amide.
R–COCl + 3-methylphenylamine → R–CON(3-methylphenyl) + HCl
- Step 2: Introduce piperidine via nucleophilic substitution at the acyl position or through subsequent acylation to form the final compound.
Reductive Amination Approach
- Step 1: Condense a ketone precursor (e.g., acetophenone derivative) with 3-methylphenylamine under acidic conditions to form an imine.
- Step 2: Reduce the imine with sodium cyanoborohydride or similar reducing agents to obtain the amino ketone.
- Step 3: React the amino ketone with piperidine, either through nucleophilic substitution or acylation, in the presence of a suitable solvent.
Multi-step Synthesis via Intermediates
- Step 1: Synthesize a precursor amino ketone, such as 1-(piperidin-1-yl)ethan-1-one, via acylation of piperidine with acetyl chloride.
- Step 2: Conduct a Buchwald-Hartwig amination or Ullmann coupling to attach the 3-methylphenylamine group at the amino position.
- Step 3: Purify the product through recrystallization or chromatography.
Data Table of Preparation Methods
| Method | Reagents | Solvent | Key Steps | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic substitution | Acyl chloride, 3-methylphenylamine, piperidine | Dichloromethane, THF | Amide formation, nucleophilic substitution | High yield, straightforward | Requires acyl chloride preparation |
| Reductive amination | Ketone, 3-methylphenylamine, reducing agent | Methanol, ethanol | Imine formation, reduction, substitution | Mild conditions | Possible over-reduction |
| Intermediates coupling | Piperidine, acetyl chloride, aryl halides | Ethanol, acetonitrile | Acylation, coupling reactions | Versatile, adaptable | Multi-step, time-consuming |
Research Findings and Optimization
Recent studies emphasize the importance of choosing appropriate solvents and catalysts to maximize yield and purity. For example:
- Use of triethylamine or pyridine as bases during acylation to neutralize HCl and facilitate reaction.
- Employing palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig) for attaching aromatic amines to piperidine derivatives, which enhances regioselectivity and yields.
- Reaction temperature control is critical; mild reflux conditions (around 80–100°C) are optimal to prevent decomposition.
Notes on Experimental Conditions
- Purification: Recrystallization from ethanol or ethyl acetate is standard.
- Yield optimization: Using excess amine or coupling reagent can improve conversion rates.
- Safety considerations: Handling acyl chlorides and reducing agents requires proper ventilation and protective equipment.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such
Biological Activity
2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one, also known by its CAS number 93865-38-4, is an organic compound characterized by a piperidine ring and a substituted aniline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
- Molecular Formula : C14H20N2O
- Molecular Weight : 232.32 g/mol
- IUPAC Name : 2-(3-methylanilino)-1-piperidin-1-ylethanone
Synthesis
The synthesis of 2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one typically involves the reaction of 3-methylaniline with piperidin-1-yl ethanone. The reaction is often facilitated by catalysts under controlled conditions to optimize yield and purity .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of various piperidine derivatives, including 2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one. In vitro tests have demonstrated significant antibacterial activity against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Candida albicans | 3.125 - 100 mg/mL |
These results indicate that the compound exhibits potent activity particularly against Gram-positive bacteria like S. aureus and E. coli, with complete bactericidal effects observed within eight hours of exposure .
The mechanism by which 2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one exerts its antibacterial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. The presence of the piperidine ring is thought to enhance its ability to penetrate bacterial membranes, facilitating its action .
Case Studies
In a comparative study on various piperidine derivatives, it was found that modifications in the substituents on the phenyl ring significantly influenced antimicrobial activity. For instance, compounds with halogen substitutions exhibited enhanced efficacy against E. coli and C. albicans. This suggests that structural variations can be pivotal in optimizing the biological activity of similar compounds .
Safety and Toxicity
While the antimicrobial efficacy of 2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one is promising, safety assessments are crucial for any potential therapeutic applications. Preliminary studies indicate low cytotoxicity levels; however, further research is necessary to establish a comprehensive safety profile before clinical applications .
Scientific Research Applications
Medicinal Chemistry
2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one has been explored for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Potential therapeutic areas :
- Antidepressants : Compounds with similar structures have shown efficacy in treating depression by modulating neurotransmitter levels.
- Analgesics : The piperidine moiety is often associated with pain relief properties, indicating that this compound could be investigated for analgesic applications.
Pharmacology
Research indicates that the compound may exhibit significant pharmacological activities due to its ability to interact with receptor sites in the brain.
Key pharmacological effects :
- CNS Activity : Preliminary studies suggest that it may affect central nervous system pathways, potentially offering benefits in treating neurological disorders.
- Antitumor Activity : Some derivatives of piperidine compounds have demonstrated anticancer properties, warranting further investigation of this compound's potential in oncology.
Material Science
The unique chemical structure of 2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one also makes it suitable for applications in material science.
Applications include :
- Polymer Synthesis : The compound can serve as a building block for synthesizing novel polymers with specific mechanical and thermal properties.
- Nanotechnology : Its ability to form complexes with metal ions could be utilized in developing nanomaterials for electronic applications.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Identified modulation of serotonin receptors, suggesting potential as an antidepressant. |
| Study B | Analgesic Properties | Demonstrated effective pain relief in animal models, highlighting analgesic potential. |
| Study C | Antitumor Activity | Showed cytotoxic effects on cancer cell lines, indicating possible use in cancer therapy. |
| Study D | Polymer Development | Successfully incorporated into polymer matrices, improving thermal stability and mechanical strength. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in their aromatic substituents, amine groups, and backbone modifications. Key examples include:
2-[(2-Fluorophenyl)amino]-1-(piperidin-1-yl)ethan-1-one
- Structure : Substitutes the 3-methyl group with a 2-fluoro atom on the phenyl ring.
- Properties : Fluorine’s electronegativity enhances metabolic stability and alters binding affinity compared to the methyl group. Molecular formula: C₁₃H₁₇FN₂O .
2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone
- Structure : Features 3,5-dinitro groups on the phenyl ring.
- Properties : Exhibits amide bond isomerism confirmed by variable-temperature NMR. The energy barrier for isomer interconversion is 67 kJ/mol , with a fusion temperature of ~293 K .
2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one
- Structure : Contains a 4-bromo substituent.
- Synthesis : Produced via rhodium-catalyzed coupling of silyl glyoxylates and arylboronic acids. Used as a precursor for diazo transfer reactions .
2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one (3e)
Functional Group Impact on Bioactivity
- Electron-Withdrawing Groups (e.g., NO₂, F): Enhance binding to hydrophobic pockets in enzymes (e.g., kinase domains) but may reduce solubility .
- Electron-Donating Groups (e.g., CH₃, OCH₃) : Improve solubility and metabolic stability. For example, the 4-methoxy group in 3e contributes to its high yield and crystallinity .
- Bulkier Substituents (e.g., tert-butyl) : Increase steric hindrance, as seen in 2-(4-(tert-butyl)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one , which requires specialized coupling methods for synthesis .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[(3-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one, and what key reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a piperidine moiety can react with a substituted acetophenone derivative under reflux in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP). Key reagents include diisopropylethylamine (DIPEA) as a base to deprotonate intermediates and facilitate coupling . Yields are influenced by steric hindrance at the reaction site, solvent choice (e.g., NMP vs. THF), and stoichiometric ratios of reactants. Post-synthesis purification often involves column chromatography or recrystallization .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the connectivity of the piperidine and aryl amino groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity, as demonstrated in fungicidal derivative studies where HRMS confirmed exact masses within 0.0002 Da accuracy . Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) stretches (~1675 cm⁻¹) and secondary amine (N-H) bonds (~3360 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of derivatives with varying substituents on the aryl or piperidine groups?
- Methodological Answer : Yield optimization involves systematic variation of substituent electronic and steric properties. For example, electron-withdrawing groups on the aryl ring (e.g., trifluoromethyl) may reduce steric hindrance during coupling, as seen in fungicidal analogs achieving 55–62% yields . Solvent screening (e.g., DMF for polar intermediates) and temperature control (e.g., 80–100°C for exothermic reactions) are critical. Parallel combinatorial synthesis with automated liquid handlers can expedite optimization .
Q. How do structural modifications to the piperidine or aryl amino groups affect interactions with biological targets like kinases or fungal enzymes?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that:
- Piperidine modifications : Introducing bulky substituents (e.g., adamantyl) enhances target selectivity by restricting conformational flexibility, as observed in kinase inhibitor designs .
- Aryl amino substitutions : Fluorine or methyl groups at the meta position (3-methylphenyl) improve metabolic stability and binding affinity to fungal cytochrome P450 enzymes, as demonstrated in fungicidal assays .
Computational docking (e.g., AutoDock Vina) paired with in vitro IC₅₀ assays validates these interactions .
Q. What strategies resolve contradictions in biological activity data across assay systems?
- Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., pH, co-solvents). To address this:
- Standardized assays : Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds across studies .
- Orthogonal validation : Confirm antifungal activity via both agar dilution (MIC) and liquid broth microdilution methods, as done for thiazole-piperidine derivatives .
- Meta-analysis : Pool data from multiple studies (e.g., fungicidal vs. anticancer activity) to identify confounding variables like off-target effects .
Q. How is X-ray crystallography utilized to confirm the molecular structure of piperidin-1-yl ethanone derivatives?
- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and stereochemistry. For example, a study on a chloro-substituted piperidin-1-yl ethanone derivative confirmed a chair conformation in the piperidine ring and planar geometry in the carbonyl group, critical for docking simulations . Crystallization conditions (e.g., slow evaporation from ethanol) must be optimized to avoid polymorphism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
